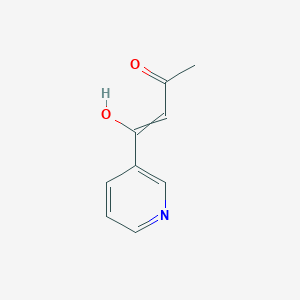

2-Nicotinoyl-1-methyl-vinyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-hydroxy-4-pyridin-3-ylbut-3-en-2-one |

InChI |

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-6,12H,1H3 |

InChI Key |

ZBEILIOSFDQFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C1=CN=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Nicotinoyl 1 Methyl Vinyl Alcohol

Retrosynthetic Analysis and Key Disconnections for 2-Nicotinoyl-1-methyl-vinyl alcohol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comyoutube.comyoutube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.comyoutube.com For this compound, the primary disconnection points are the C-C bond between the vinyl group and the nicotinoyl carbonyl group, and the enol tautomer itself.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Enol: Vinyl alcohols are the enol tautomers of ketones and are often unstable, readily isomerizing to the more stable keto form. wikipedia.org Therefore, a key retrosynthetic step is the tautomerization to the corresponding β-diketone, 1-(pyridin-3-yl)butane-1,3-dione. This diketone is a more stable and synthetically accessible precursor.

Disconnection of the β-Diketone: The 1,3-dicarbonyl moiety can be disconnected via a Claisen condensation reaction. This involves breaking the C-C bond between the carbonyl carbon of the nicotinoyl group and the α-carbon of the ketone. This leads to two simpler precursors: a nicotinic acid derivative (such as ethyl nicotinate) and a ketone (acetone).

This retrosynthetic analysis suggests that a practical forward synthesis would involve the Claisen condensation of a nicotinic acid ester with acetone (B3395972) to form the β-diketone, which would exist in equilibrium with its enol tautomer, this compound.

Table 1: Key Disconnections and Corresponding Forward Reactions

| Disconnection Step | Precursors | Forward Synthetic Reaction |

| Enol Tautomerization | 1-(Pyridin-3-yl)butane-1,3-dione | Keto-enol tautomerization |

| C-C Bond (Claisen) | Ethyl nicotinate, Acetone | Claisen Condensation |

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry heavily relies on organometallic catalysis to form C-C and C-O bonds with high efficiency and selectivity. mt.com For the synthesis of vinyl alcohol scaffolds like this compound, several organometallic approaches can be envisioned.

One potential strategy involves a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling. tib.euyoutube.com This could involve the coupling of a nicotinoyl-containing organometallic reagent (e.g., a nicotinoyl-stannane or -boronic acid) with a vinyl ether or a related vinyl species. The resulting vinyl ether could then be hydrolyzed to the desired vinyl alcohol.

Another approach could utilize transition metal-catalyzed C-H activation. This would involve the direct coupling of a nicotinic acid derivative with a vinyl substrate, potentially mediated by a rhodium or ruthenium catalyst. This method offers the advantage of atom economy by avoiding the pre-functionalization of starting materials.

While this compound itself is achiral, the introduction of stereocenters in derivatives is a common goal in medicinal chemistry. Stereoselective and enantioselective methods are therefore highly relevant. For instance, in the synthesis of related nicotinamide (B372718) riboside analogs, stereoselective glycosylation has been employed to control the anomeric configuration. nih.gov

In the context of this compound, if the methyl group were to be replaced by a more complex, prochiral substituent, enantioselective hydrogenation of a corresponding α,β-unsaturated ketone precursor could be a viable strategy. This would require the use of a chiral catalyst, such as a BINAP-ruthenium complex, to selectively form one enantiomer of the target molecule.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chimia.chnih.gov The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Claisen condensation, for example, is a relatively atom-economical reaction.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For instance, recent research has shown the utility of Cyrene™, a bio-based solvent, as a substitute for toxic polar aprotic solvents like DMF and NMP in reactions involving nicotinic esters. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Organometallic catalysts, as discussed earlier, can be highly efficient, reducing waste and energy consumption. mt.com

Renewable Feedstocks: While not directly applicable to the core structure, the use of bio-derived solvents and reagents where possible aligns with green chemistry principles.

Optimization of Reaction Conditions and Process Efficiencies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound via the Claisen condensation, several parameters can be optimized.

Table 2: Parameters for Optimization of the Claisen Condensation

| Parameter | Effect on Reaction | Optimization Strategy |

| Base | The choice and amount of base (e.g., sodium ethoxide, sodium hydride) are critical for the deprotonation of acetone and driving the reaction forward. | Screening of different bases and their equivalents to find the optimal conditions for yield and minimizing side reactions. |

| Solvent | The solvent must be able to dissolve the reactants and not interfere with the reaction. Anhydrous conditions are typically required. | Testing various aprotic solvents (e.g., THF, diethyl ether) to determine the best medium for the reaction. |

| Temperature | The reaction temperature can influence the reaction rate and the stability of the product. | Varying the temperature to find a balance between a reasonable reaction time and preventing product decomposition. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Monitoring the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |

Response surface methodology (RSM) is a statistical tool that can be employed for the systematic optimization of multiple reaction variables simultaneously, as has been demonstrated in the functionalization of poly(vinyl alcohol). researchgate.net

Synthesis of Precursors and Intermediate Compounds Relevant to this compound

Ethyl nicotinate: This ester can be readily prepared from nicotinic acid through Fischer esterification. This typically involves reacting nicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Nicotinoyl chloride: This is another important precursor for various nicotinoyl compounds. It can be synthesized by treating nicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. prepchem.commdpi.comresearchgate.netacs.org Nicotinoyl chloride is a versatile intermediate that can be used to prepare a wide range of nicotinoyl derivatives.

Potassium salt of this compound: A documented synthesis describes the use of this potassium salt as a nucleophile. prepchem.com This salt can likely be prepared by treating the β-diketone (1-(pyridin-3-yl)butane-1,3-dione) or its enol form with a potassium base, such as potassium hydroxide or potassium tert-butoxide. The formation of this salt facilitates its use in subsequent reactions.

Mechanistic Organic Chemistry and Reactivity of 2 Nicotinoyl 1 Methyl Vinyl Alcohol

Detailed Reaction Mechanisms in the Formation of 2-Nicotinoyl-1-methyl-vinyl alcohol

The formation of this compound is most plausibly achieved through the synthesis of its keto tautomer, 1-(pyridin-3-yl)butane-1,3-dione. A standard and efficient method for this transformation is the Claisen condensation. wikipedia.orgbyjus.comuomustansiriyah.edu.iq This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, in this case, a ketone, in the presence of a strong base. wikipedia.org

The likely synthetic pathway involves the reaction of a nicotinic acid ester, such as ethyl nicotinate, with acetone (B3395972). The mechanism proceeds in several key steps:

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of acetone. This step is reversible and forms a resonance-stabilized enolate anion.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ethyl nicotinate. This results in the formation of a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone, 1-(pyridin-3-yl)butane-1,3-dione.

Deprotonation: The newly formed β-diketone has a highly acidic methylene group flanked by two carbonyls. The ethoxide base readily deprotonates this position, forming a highly resonance-stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion. pressbooks.pub

Protonation: A final acidic workup step protonates the enolate to yield the final 1-(pyridin-3-yl)butane-1,3-dione product. This product exists in equilibrium with its enol tautomer, this compound. arkat-usa.org

Investigation of Keto-Enol Tautomerism Dynamics in Vinyl Alcohol Systems

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium with its keto form, 1-(pyridin-3-yl)butane-1,3-dione. This phenomenon, known as keto-enol tautomerism, is a fundamental concept where constitutional isomers are readily interconverted. calstate.eduruc.dk For β-diketones, the equilibrium can significantly favor the enol form, in contrast to simple ketones or aldehydes where the keto form predominates. libretexts.org

Kinetic and Thermodynamic Aspects of Tautomeric Equilibria

The stability of the enol tautomer in β-dicarbonyl systems is attributed to two primary factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which provides resonance stabilization.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the oxygen of the carbonyl group, creating a stable six-membered pseudo-ring. rsc.orgresearchgate.net This resonance-assisted hydrogen bond is a key stabilizing feature. researchgate.net

The equilibrium between the keto and enol forms is temperature-dependent. Studies on acetylacetone, a similar β-diketone, have allowed for the calculation of the enthalpy of conversion, providing insight into the thermodynamic parameters governing the equilibrium. cdnsciencepub.comacs.org For this compound, the presence of the electron-withdrawing nicotinoyl group is expected to influence the acidity of the α-protons and the stability of the conjugated system, thereby affecting the position of the tautomeric equilibrium.

| Compound | % Enol Content (in pure liquid) | Key Stabilizing Factors |

| Acetone | ~0.00025% | Minimal |

| Cyclohexanone | ~0.02% | Ring strain influences stability |

| Acetylacetone (2,4-pentanedione) | ~80% | Conjugation, Intramolecular H-bond libretexts.org |

| Ethyl Acetoacetate | ~8% | Less effective resonance stabilization |

| Dibenzoylmethane | >95% | Extended conjugation with phenyl rings |

Solvent Effects on Tautomerization Pathways

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. rsc.orgmissouri.edu Solvent polarity and its ability to act as a hydrogen bond donor or acceptor are critical.

Non-polar Solvents: In non-polar solvents like cyclohexane or carbon tetrachloride, the intramolecular hydrogen bond of the enol form is preserved, leading to its stabilization. Consequently, the enol form is highly favored in such environments. researchgate.net

Polar Aprotic Solvents: Solvents like DMSO can act as strong hydrogen bond acceptors, but without the ability to donate protons, they may not significantly disrupt the internal hydrogen bond, still favoring the enol.

Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can compete for hydrogen bonding. They can act as both hydrogen bond donors to the carbonyl oxygen and acceptors for the enolic proton, disrupting the stabilizing intramolecular hydrogen bond. This solvation often favors the more polar keto tautomer. calstate.edursc.org This general trend is known as Meyer's rule. missouri.eduasu.edu

| Solvent | Dielectric Constant (ε) | % Enol for Acetylacetone |

| Gas Phase | 1 | 92% |

| Cyclohexane | 2.0 | 97% |

| Chloroform | 4.8 | 82% |

| Acetone | 20.7 | 76% |

| Methanol | 32.7 | 69% |

| Water | 80.1 | 15% |

Electrophilic and Nucleophilic Reactivity of the Vinyl Alcohol Moiety

The vinyl alcohol (enol) moiety and its corresponding conjugate base (enolate) are versatile intermediates in organic synthesis, capable of reacting as nucleophiles or being targeted by them.

The enol form possesses a nucleophilic C=C double bond. The oxygen atom's lone pairs donate electron density into the π-system, making the α-carbon (adjacent to the C-OH) particularly electron-rich and nucleophilic. utexas.edu This allows it to react with a range of electrophiles in reactions such as acid-catalyzed halogenation or the Mannich reaction. masterorganicchemistry.comlibretexts.org

Upon deprotonation by a base, the much more nucleophilic enolate is formed. organicchemistrytutor.com Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-attack) or the oxygen atom (O-attack). jove.com

C-attack: This is the more common pathway, leading to the formation of a new carbon-carbon bond. Reactions like the aldol addition and α-alkylation of carbonyl compounds proceed via C-attack of the enolate. libretexts.orglibretexts.org

O-attack: This pathway leads to the formation of an enol ether or enol ester and is generally favored by hard electrophiles and under conditions that promote kinetic control.

Reactivity of the Nicotinoyl Group in Intermolecular and Intramolecular Processes

The nicotinoyl group, a pyridine-3-carbonyl moiety, imparts distinct reactivity to the molecule. Its properties are a composite of the pyridine ring and the carbonyl group. wikipedia.orgimperial.ac.uk

Pyridine Ring: The nitrogen atom possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it a site for protonation and reaction with Lewis acids. wikipedia.org This basicity allows it to act as a nucleophile or a ligand for metal catalysts. The pyridine ring itself is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, particularly when activated or in the form of a pyridinium salt. imperial.ac.uk

Carbonyl Group: The carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition. The reactivity of this carbonyl is influenced by the electron-withdrawing nature of the pyridine ring.

Oxidative and Reductive Transformations of this compound

The multiple functional groups in this compound provide several sites for oxidative and reductive transformations.

Oxidative Reactions:

The enol's C=C double bond can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate.

Allylic oxidation at the methyl group adjacent to the double bond is a potential pathway.

The pyridine nitrogen can be oxidized to a pyridine-N-oxide using peracids. wikipedia.org

While the keto tautomer's α-position can be oxidized, β-diketones can also be synthesized via the oxidation of β-hydroxy ketones using reagents like o-iodoxybenzoic acid (IBX). mdpi.comorganic-chemistry.org

Reductive Reactions:

Catalytic Hydrogenation: This is a versatile method for reducing multiple sites.

The C=C bond of the enol can be selectively hydrogenated under mild conditions to yield the saturated β-diketone.

The carbonyl group can be reduced to a secondary alcohol.

The pyridine ring can be reduced to a piperidine ring. rsc.org This reduction is often challenging and may require harsh conditions (high pressure/temperature) or specific catalysts like PtO₂, Rhodium, or Palladium, often in an acidic medium to form a more reactive pyridinium salt. stackexchange.comresearchgate.netnih.govrsc.org The chemoselectivity of the reduction (ring vs. other functional groups) can be tuned by the choice of catalyst and reaction conditions. rsc.org

Photochemical Reactivity and Pathways of this compound

The photochemical behavior of a molecule is dictated by its ability to absorb light and the subsequent chemical transformations it undergoes from an electronically excited state. For this compound, its structure incorporates several key functional groups that are known to be photochemically active: a nicotinoyl group, a vinyl ketone system, and an enol tautomeric form. The interaction of this molecule with ultraviolet (UV) and visible light is expected to initiate a variety of reactions, influenced by the electronic properties of these moieties.

Upon absorption of photons, this compound is promoted to an electronically excited state. The specific wavelength of light absorbed is determined by the molecule's chromophores. The nicotinoyl group, a derivative of nicotinamide (B372718), exhibits characteristic UV absorption maxima. For instance, nicotinamide has absorption maxima at approximately 210 nm and 260 nm sielc.com. The conjugated system of the vinyl ketone and the enol form in this compound would likely shift the absorption to longer wavelengths (a bathochromic shift).

The photochemical reactivity of vinyl ketones is a well-studied area of organic photochemistry. Poly(vinyl ketones), for example, are known to undergo photodegradation under UV light through Norrish type I or Norrish type II reaction mechanisms nih.gov. These pathways involve the cleavage of bonds adjacent to the carbonyl group.

Furthermore, the enol form of this compound introduces the possibility of keto-enol photoisomerization. The absorption of UV light can induce the conversion of the enol form to its keto tautomer, which may then revert to the more stable enol form either thermally or upon irradiation with visible light researchgate.net. This process of reversible shifting of the keto-enol equilibrium by light has been explored in various β-dicarbonyl compounds chemrxiv.orgacs.org.

The presence of the vinyl ketone moiety also opens up the possibility of photochemical cyclization reactions. For instance, vinyl ketones are known to undergo photo-Nazarov reactions to form cyclopentanone derivatives under certain conditions researchgate.net.

Given the molecular structure of this compound, several potential photochemical pathways can be postulated:

Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of two radical fragments. These radicals can then undergo various secondary reactions.

Norrish Type II Reaction: This intramolecular reaction can occur if there is a hydrogen atom on the γ-carbon relative to the carbonyl group that can be abstracted by the excited carbonyl oxygen. This leads to the formation of a biradical intermediate, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

Keto-Enol Photoisomerization: Upon UV irradiation, the enol form of this compound could isomerize to its corresponding keto tautomer. This process is often reversible.

Photocyclization: The conjugated π-system of the vinyl ketone could undergo electrocyclization reactions upon photoexcitation, potentially leading to the formation of cyclic products.

The specific pathway or combination of pathways that dominate the photochemical reactivity of this compound would depend on various factors, including the wavelength of irradiation, the solvent, and the presence of other reactive species.

To illustrate the potential photochemical transformations, the following table outlines the expected products from the primary photochemical pathways.

| Photochemical Pathway | Intermediate(s) | Potential Product(s) |

| Norrish Type I Cleavage | Nicotinoyl radical, methylvinyl radical | Products from radical recombination, disproportionation, or reaction with solvent |

| Norrish Type II Reaction | 1,4-biradical | Nicotinamide and propyne (from cleavage), Cyclobutanol derivative (from cyclization) |

| Keto-Enol Photoisomerization | Excited state enol | 3-(pyridin-3-yl)-3-oxobutanal (keto tautomer) |

| Photocyclization (Nazarov-type) | Pentadienyl cation-like intermediate | Fused-ring cyclopentanone derivative |

It is important to note that these pathways are based on the known photochemical behavior of related functional groups. Detailed experimental studies, such as quantum yield measurements and product analysis under various irradiation conditions, would be necessary to fully elucidate the specific photochemical reactivity and pathways of this compound.

The following table summarizes the key functional groups in this compound and their expected contribution to its photochemical reactivity.

| Functional Group | Expected Photochemical Behavior | Relevant References |

| Nicotinoyl group | UV absorption | sielc.comorientjchem.org |

| Vinyl ketone | Norrish Type I and II reactions, Photocyclization | nih.govresearchgate.netnih.gov |

| Enol | Keto-enol photoisomerization | researchgate.netchemrxiv.orgacs.orgnih.govmdpi.comacs.orgencyclopedia.pubresearchgate.net |

The interplay of these reactive moieties within the same molecule suggests a complex and potentially rich photochemical landscape for this compound, warranting further investigation to understand the precise mechanisms and outcomes of its interaction with light.

Advanced Spectroscopic and Structural Elucidation of 2 Nicotinoyl 1 Methyl Vinyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Molecular Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the solution and solid-state structure and dynamics of 2-Nicotinoyl-1-methyl-vinyl alcohol. The molecule's existence as an enol tautomer is readily confirmed by ¹H NMR, which would show a characteristic signal for the enolic proton, typically in the range of 12-16 ppm, due to strong intramolecular hydrogen bonding.

The conformational preferences and molecular dynamics can be further probed using advanced NMR methodologies. The equilibrium between the enol and its keto tautomer, as well as the dynamics of proton transfer, can be investigated. bohrium.comresearchgate.netencyclopedia.pub The position of this equilibrium is sensitive to solvent and temperature, which can be monitored by acquiring NMR spectra under varying conditions.

Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of directly bonded protons and carbons, aiding in the assignment of the methyl and vinyl protons to their respective carbons. hmdb.ca The HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range couplings, for instance, between the carbonyl carbon and the protons of the pyridine ring, confirming the connectivity of the nicotinoyl group.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Enolic OH | 12.0 - 16.0 | - |

| Vinyl CH | 5.5 - 6.0 | 95.0 - 105.0 |

| Methyl CH₃ | 2.0 - 2.5 | 20.0 - 30.0 |

| Pyridine H2 | 8.9 - 9.2 | 150.0 - 155.0 |

| Pyridine H4 | 8.0 - 8.3 | 135.0 - 140.0 |

| Pyridine H5 | 7.3 - 7.6 | 123.0 - 128.0 |

| Pyridine H6 | 8.6 - 8.9 | 148.0 - 153.0 |

| Carbonyl C=O | - | 180.0 - 190.0 |

Note: These are estimated values based on analogous structures and may vary.

Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) techniques, can provide valuable information about the molecular structure in the crystalline phase. bohrium.comnih.govtandfonline.com It can distinguish between different tautomers and polymorphs that may exist in the solid state. bohrium.comnih.gov

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, such as the substitution of ¹H with ²H (deuterium) or ¹²C with ¹³C, is a powerful tool for probing reaction mechanisms and tautomeric equilibria. nih.gov Deuterium labeling of the enolic proton would lead to the disappearance of its signal in the ¹H NMR spectrum and a shift in the ¹³C signals of nearby carbons, confirming its assignment. researchgate.net Such studies can also provide insights into the kinetics of keto-enol tautomerism. researchgate.netrsc.org

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering insights into bond strengths and intermolecular interactions.

For this compound, the IR spectrum would exhibit characteristic bands for the pyridine ring and the enol moiety. cdnsciencepub.comnih.govsemanticscholar.orgcdnsciencepub.comrsc.org The strong intramolecular hydrogen bond in the enol form gives rise to a broad O-H stretching band in the 2500-3200 cm⁻¹ region. The C=O and C=C stretching vibrations of the enol system are expected to appear in the 1650-1550 cm⁻¹ region. nih.gov Vibrations associated with the pyridine ring, such as C-H stretching and ring breathing modes, would also be present. cdnsciencepub.comcdnsciencepub.com

Expected IR and Raman Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3200 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| C=O stretch (conjugated) | 1600-1640 | Moderate |

| C=C stretch (enol) | 1540-1580 | Strong |

| Pyridine ring stretch | 1400-1600 | Strong |

| C-O stretch (enol) | 1200-1300 | Moderate |

Note: These are estimated values based on analogous structures and may vary.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C=C bond of the enol, which may be weak in the IR spectrum.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn helps to confirm its structure. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺ would be observed at m/z 163.

The fragmentation pattern is expected to be influenced by both the nicotinoyl group and the enol functionality. kfnl.gov.sanih.govresearchgate.net Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones and related compounds. miamioh.eduwhitman.edulibretexts.org

Plausible Fragmentation Pathways

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 148.

Formation of the nicotinoyl cation: Cleavage of the bond between the carbonyl carbon and the vinyl carbon could yield the nicotinoyl cation at m/z 106. kfnl.gov.sa

Loss of carbon monoxide (CO): Subsequent fragmentation of the nicotinoyl cation could involve the loss of CO to give a pyridyl cation at m/z 78. kfnl.gov.sa

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller fragment ions.

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 106 | [C₆H₄NO]⁺ (Nicotinoyl cation) |

Note: These are predicted fragments based on the structure and known fragmentation patterns of similar compounds.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles. It would unequivocally confirm the planar structure of the enol moiety and the presence of the intramolecular hydrogen bond.

Furthermore, X-ray crystallography can reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking involving the pyridine rings. acs.orgbiosynth.com The study of different crystalline forms, or polymorphs, is also possible, which can be of significant interest as different polymorphs can exhibit distinct physical properties. amazonaws.comresearchgate.net Analysis of crystal structures of related beta-diketones and nicotinamide (B372718) derivatives suggests that strong hydrogen bonding will be a dominant feature in the crystal lattice. amazonaws.comrsc.orgmdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful for the stereochemical analysis of chiral molecules. cas.czslideshare.nettaylorfrancis.comslideshare.netsaschirality.orgscribd.comjasco-global.comyoutube.com this compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution at the methyl group with different substituents, the resulting enantiomers would produce mirror-image CD and ORD spectra. The sign and intensity of the Cotton effect in the ORD spectrum, particularly for the n → π* transition of the carbonyl group, could be used to determine the absolute configuration of the chiral center. acs.orgaip.org

Advanced Fluorescence and UV-Vis Spectroscopy for Electronic Structure Probing

The electronic structure of this compound is governed by the interplay of its constituent chromophoric systems: the nicotinoyl group and the conjugated vinyl alcohol moiety. While direct experimental spectroscopic data for this specific compound is not extensively available in the current body of literature, a comprehensive understanding of its electronic transitions can be extrapolated from the well-documented properties of related nicotinamide derivatives and conjugated enol or enaminone systems.

Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light is expected to excite electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy anti-bonding orbitals (π). The nicotinoyl ring itself, a derivative of pyridine, possesses π → π and n → π* transitions. Nicotinamide, a related compound, typically exhibits two main absorption bands with maxima around 210 nm and 260 nm. sielc.com The presence of the vinyl alcohol group, in conjugation with the nicotinoyl carbonyl, is anticipated to significantly influence these transitions.

The conjugated system formed by the C=C double bond of the vinyl alcohol and the C=O group of the nicotinoyl moiety creates a larger delocalized π-electron system. This extended conjugation is known to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to longer wavelengths compared to the individual chromophores. Therefore, it is plausible to predict a primary absorption band for this compound at a wavelength longer than 260 nm.

Fluorescence spectroscopy provides further insight into the electronic structure by examining the emission of light from the excited state back to the ground state. While many nicotinamide derivatives are only weakly fluorescent, their emission properties can be sensitive to their environment and structural modifications. nih.govnih.gov For a fluorescent analog of nicotinamide adenine dinucleotide, an emission maximum has been reported at 410 nm upon excitation at 300 nm. nih.gov The extended conjugation in this compound could potentially enhance fluorescence by providing a more rigid and planar structure that disfavors non-radiative decay pathways. The emitted fluorescence would likely originate from the relaxation of an electron from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀).

The solvent environment is expected to play a crucial role in the spectroscopic properties of this molecule. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is anticipated. Polar solvents could interact with the carbonyl and hydroxyl groups through hydrogen bonding, which would likely stabilize the ground state more than the excited state, leading to a blue shift (hypsochromic shift) in the n → π* transition. Conversely, the π → π* transition may exhibit a red shift (bathochromic shift) in polar solvents.

Hypothetical Spectroscopic Data

Based on the analysis of its structural components, the following table presents a hypothetical overview of the expected UV-Vis absorption and fluorescence emission characteristics for this compound in a non-polar solvent.

| Spectroscopic Parameter | Expected Wavelength Range (nm) | Associated Electronic Transition |

| UV-Vis Absorption (λmax) | ||

| Band I | ~ 260 - 280 | π → π* (Nicotinoyl Ring) |

| Band II | ~ 300 - 340 | π → π* (Conjugated System) |

| Fluorescence Emission (λem) | ~ 380 - 450 | S₁ → S₀ |

Detailed Research Findings

While specific research on this compound is sparse, studies on related β-enaminones, which feature a similar conjugated N-C=C-C=O system, provide valuable insights. The electronic properties of these compounds are heavily influenced by the substituents on the nitrogen and carbonyl carbon. researchgate.netresearchgate.netccspublishing.org.cnimist.maresearchgate.netrsc.org The photochemistry of enaminones has been explored, indicating that these molecules can undergo various light-induced reactions, which points to the existence of well-defined excited states. researchgate.net

Furthermore, the keto-enol tautomerism inherent to the vinyl alcohol moiety is a critical factor. The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and pH, with each tautomer possessing a distinct electronic structure and, therefore, different spectroscopic signatures. rsc.orgnih.govrsc.org The enol form, as depicted in the compound's name, is stabilized by intramolecular hydrogen bonding and conjugation, which would be reflected in the UV-Vis and fluorescence spectra. The presence of a conjugated ketone in a molecule generally results in a red-shift of the absorption transition to longer wavelengths. nih.gov

Theoretical and Computational Chemistry Applied to 2 Nicotinoyl 1 Methyl Vinyl Alcohol

Computational Studies of Conformational Preferences and Energy Barriers

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. For 2-Nicotinoyl-1-methyl-vinyl alcohol, rotation around the single bonds—such as the bond connecting the vinyl group to the nicotinoyl group—gives rise to different conformers. Computational methods can determine the relative stability of these conformers and the energy barriers that separate them.

For instance, analogous studies on methyl vinyl ketone show the existence of syn-periplanar (Sp) and anti-periplanar (Ap) conformers, which are nearly identical in energy. nih.gov A similar analysis for this compound would involve performing a relaxed potential energy surface scan. This is done by systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the stable conformers as minima and the transition states for interconversion as maxima. The height of these maxima corresponds to the rotational energy barrier, which determines the rate of interconversion between conformers at a given temperature. nih.gov Such barriers for similar molecules can range from a few hundred to over a thousand cm⁻¹. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in isolation (gas phase) at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time at finite temperatures and in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

To study this compound in a solution (e.g., water), an MD simulation would be set up by placing the molecule in a box filled with solvent molecules. The interactions between all atoms are described by a force field. The simulation tracks the positions and velocities of every atom over time, generating a trajectory that reveals the molecule's movements, conformational changes, and interactions with the surrounding solvent. nih.govkarazin.ua

Key analyses from MD simulations include:

Radial Distribution Functions: These describe how the density of solvent molecules varies as a function of distance from specific atoms on the solute, revealing the solvation shell structure. nih.gov

Hydrogen Bonding Analysis: The simulation can quantify the formation and lifetime of hydrogen bonds between the molecule (e.g., its hydroxyl and carbonyl groups) and water molecules. researchgate.net

Interaction Energies: The simulations can calculate the energetic contributions of van der Waals and electrostatic forces between the solute and solvent, indicating the strength of solvation. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is invaluable for investigating chemical reaction mechanisms. For this compound, one could theoretically study its participation in reactions like Michael additions or aldol condensations, which are characteristic of vinyl ketones. researchgate.netstudy.com

DFT calculations can be used to model the entire reaction pathway. This involves identifying and optimizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed. Locating a TS is computationally demanding and is confirmed by frequency calculations, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By comparing the energies of the reactants and the transition state, the activation energy for the reaction can be calculated, providing a theoretical prediction of the reaction rate.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate both the theoretical model and the experimental structural assignment.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. After geometric optimization, a frequency calculation yields the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement. researchgate.net

NMR Spectroscopy: It is possible to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net

Table 2: Comparison of Experimental vs. Computationally Predicted Data Note: This table illustrates the typical level of agreement that can be achieved between experimental and calculated spectroscopic data for organic molecules.

| Spectroscopic Data | Method | Example Predicted Value | Typical Experimental Value |

| IR Frequency (C=O stretch) | DFT (B3LYP/6-311G(d,p)) | ~1700 cm⁻¹ (scaled) | ~1680 cm⁻¹ |

| ¹³C NMR Chemical Shift | GIAO-DFT | ~198 ppm (C=O) | ~200 ppm (C=O) |

| UV-Visible Absorption | TD-DFT | ~280 nm | ~275 nm |

This close correlation allows computational methods to aid in the assignment of complex spectra and to predict the spectroscopic features of yet-unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfiveable.memedcraveonline.com By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding rational drug design and reducing the time and cost associated with experimental screening. nih.govmedcraveonline.com

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties can be described by various molecular descriptors, which are numerical values representing different aspects of a molecule's constitution, topology, geometry, and electronic characteristics.

Methodology of QSAR Model Development

The development of a robust QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50, EC50) is required. This dataset is usually divided into a training set for model development and a test set for external validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be broadly categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups). nih.govfiveable.me

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). fiveable.me

Physicochemical Descriptors: Related to properties like lipophilicity (LogP), solubility, and electronic properties (e.g., dipole moment, HOMO/LUMO energies).

Feature Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is crucial to avoid overfitting the model and to enhance its predictive power.

Model Generation: Statistical methods are employed to establish a mathematical relationship between the selected descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. fiveable.me

Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive ability. Internal validation techniques like cross-validation are often used, followed by external validation with the test set of compounds. fiveable.me

Hypothetical QSAR Study of this compound Analogs

In the absence of specific published QSAR studies on this compound, a hypothetical scenario can be constructed to illustrate the application of this methodology. Let us consider a series of hypothetical analogs of this compound where substitutions are made at various positions on the pyridine ring and the vinyl alcohol moiety. The objective is to develop a QSAR model that predicts their inhibitory activity against a hypothetical enzyme.

Table 1: Hypothetical Analogs of this compound and their Molecular Descriptors

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors | Biological Activity (pIC50) |

| 1 | H | H | 1.85 | 163.17 | 50.28 | 1 | 3 | 5.20 |

| 2 | 4-Cl | H | 2.55 | 197.62 | 50.28 | 1 | 3 | 5.85 |

| 3 | 4-OCH3 | H | 1.75 | 193.20 | 59.51 | 1 | 4 | 5.45 |

| 4 | 4-NO2 | H | 1.60 | 208.17 | 96.10 | 1 | 5 | 6.10 |

| 5 | H | CH3 | 2.25 | 177.20 | 50.28 | 1 | 3 | 5.35 |

| 6 | H | F | 1.90 | 181.16 | 50.28 | 1 | 3 | 5.28 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

QSAR Model Equation and Interpretation

Using a technique like Multiple Linear Regression on the hypothetical data above, a QSAR equation might be generated. A plausible, though entirely illustrative, model could be:

pIC50 = 0.45 * (LogP) - 0.01 * (Molecular Weight) + 0.02 * (Polar Surface Area) + 4.50

Table 2: Statistical Parameters of the Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |

| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate | 0.15 | Represents the average deviation of the predicted values from the observed values. |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Based on this hypothetical model, the following interpretations could be made:

LogP: The positive coefficient suggests that increasing lipophilicity is favorable for the biological activity of this series of compounds.

Molecular Weight: The small negative coefficient might indicate that excessively large molecules could have reduced activity, possibly due to steric hindrance at the target site.

Polar Surface Area (PSA): The positive coefficient suggests that an increase in polar surface area is beneficial for activity, which could be related to improved interactions with the biological target.

Such a model, if validated, could then be used to predict the pIC50 of new, yet-to-be-synthesized analogs of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.

Design, Synthesis, and Chemical Reactivity of 2 Nicotinoyl 1 Methyl Vinyl Alcohol Analogues and Derivatives

Rational Design Principles for Structural Modifications of the Nicotinoyl Moiety

The rational design of analogues of 2-Nicotinoyl-1-methyl-vinyl alcohol would likely be guided by its potential interaction with biological targets, such as nicotinic acetylcholine receptors (nAChRs), given the presence of the nicotinoyl pharmacophore. wikipedia.org The primary goal of modifying the nicotinoyl moiety would be to enhance binding affinity, selectivity for specific nAChR subtypes, and to optimize pharmacokinetic properties. snmjournals.orgacs.orgresearchgate.net

Key Strategies for Modification:

Bioisosteric Replacement: A fundamental strategy in drug design involves the substitution of functional groups with other groups that have similar physical or chemical properties, known as bioisosteres. wikipedia.org This can lead to improved biological activity, reduced toxicity, or altered metabolism. wikipedia.orgnih.gov For the nicotinoyl moiety, the pyridine ring could be replaced with other heteroaromatic systems like pyrimidine, pyridazine, or thiophene to explore different electronic distributions and hydrogen bonding capabilities. nih.gov Similarly, the carbonyl group could be replaced by bioisosteres such as an oxadiazole. cambridgemedchemconsulting.com

Substituent Effects: Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, which is often crucial for receptor binding. chemistryjournal.net The position of these substituents would also be critical in probing the topology of the receptor binding pocket.

Conformational Restriction: To improve binding affinity and selectivity, the flexibility of the molecule can be reduced by incorporating cyclic structures or rigid linkers. This "locks" the molecule into a more favorable conformation for binding, reducing the entropic penalty upon binding to the receptor.

Illustrative Table of Potential Nicotinoyl Moiety Modifications:

| Modification Type | Original Group | Potential Replacement/Substituent | Rationale |

| Ring Bioisosteres | Pyridine | Pyrimidine, Pyridazine, Thiophene | Alter electronic properties and hydrogen bonding patterns. nih.gov |

| Substituent Addition | Hydrogen | -CH₃, -Cl, -F, -OCH₃ | Modulate electronics, lipophilicity, and steric interactions. |

| Carbonyl Bioisosteres | Carbonyl | Oxadiazole, Isoxazole | Mimic hydrogen bond acceptor properties with altered metabolic stability. cambridgemedchemconsulting.com |

Rational Design Principles for Structural Modifications of the Vinyl Alcohol Moiety

The vinyl alcohol moiety offers several avenues for structural modification to influence the molecule's chemical properties, reactivity, and potential interactions with biological targets. Modifications here could impact factors like stability, lipophilicity, and the ability to act as a hydrogen bond donor or acceptor.

Key Design Considerations:

Substitution on the Vinyl Group: Introducing substituents on the carbons of the vinyl group can alter its electronic properties and steric bulk. For instance, replacing the methyl group with other alkyl or aryl groups could probe for additional hydrophobic interactions within a binding pocket.

Hydroxyl Group Modification: The hydroxyl group is a key functional group that can participate in hydrogen bonding. It can be esterified or etherified to modulate the molecule's polarity and metabolic stability. Converting the hydroxyl group to a prodrug moiety that is cleaved in vivo to release the active vinyl alcohol is also a common strategy. nih.gov

Table of Potential Vinyl Alcohol Moiety Modifications:

| Modification Target | Original Group | Potential Modification | Rationale |

| Methyl Group | -CH₃ | -C₂H₅, -CF₃, Phenyl | Explore steric and electronic effects on activity. |

| Hydroxyl Group | -OH | -OCH₃, -OCOCH₃ | Alter polarity, metabolic stability, and act as a prodrug. nih.gov |

| Vinyl Hydrogen | -H | -F, -Cl | Modulate electronic properties of the double bond. |

Synthetic Strategies for Novel Analogues and Functionally Modified Derivatives

The synthesis of novel analogues of this compound would likely involve multi-step sequences starting from readily available precursors. The specific strategies would depend on the desired modifications to the nicotinoyl and vinyl alcohol moieties.

General Synthetic Approaches:

Synthesis of the Nicotinoyl Moiety: Derivatives of nicotinic acid are common starting materials. google.comresearchgate.net The carboxylic acid can be activated to form an acid chloride or anhydride, which can then be reacted with a suitable nucleophile to form the nicotinoyl core structure. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful methods for introducing substituents onto the pyridine ring.

Formation of the Vinyl Alcohol Moiety: The synthesis of functionalized vinyl alcohols can be achieved through various methods. rsc.orgresearchgate.netresearchgate.netrsc.orgchemistryviews.org One common approach is the alkenylation of aldehydes or ketones with vinyl metal reagents. chemistryviews.org Another strategy involves the nickel-catalyzed reductive coupling of an aldehyde with acetylene. rsc.orgresearchgate.netrsc.orgchemistryviews.org The hydroxyl group can be protected during the synthesis and deprotected in the final step.

Assembly of the Final Molecule: The final molecule could be assembled by coupling a modified nicotinoyl precursor with a modified vinyl alcohol precursor. For example, a nicotinoyl chloride derivative could be reacted with a pre-formed enolate of a suitable ketone precursor to the vinyl alcohol.

Illustrative Synthetic Scheme:

A plausible, though hypothetical, synthetic route could involve the acylation of a ketone with a nicotinoyl derivative, followed by enolization. For instance, the reaction of nicotinoyl chloride with acetone (B3395972) would yield 1-(pyridin-3-yl)propane-1,3-dione, which exists in equilibrium with its enol tautomer, 4-hydroxy-1-(pyridin-3-yl)but-3-en-2-one. While this is a related structure, achieving the specific "this compound" would require a more tailored synthetic approach, the details of which are not readily found in the literature.

Comparative Reactivity and Mechanistic Studies of this compound Derivatives

The reactivity of this compound and its derivatives would be influenced by the interplay of the nicotinoyl and vinyl alcohol moieties. Mechanistic studies would be crucial to understand their stability, degradation pathways, and potential for further chemical transformations.

Key Areas of Reactivity:

Tautomerism: The vinyl alcohol moiety can undergo keto-enol tautomerism. The position of this equilibrium would depend on the substituents and the solvent. Understanding this equilibrium is essential as the keto and enol forms will have different chemical and biological properties.

Oxidation: The vinyl alcohol group is susceptible to oxidation. acs.org The reaction with atmospheric oxygen or other oxidizing agents could lead to the formation of various degradation products. acs.org The kinetics and mechanism of these oxidation reactions would be important for determining the shelf-life and metabolic fate of these compounds. researchgate.net

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. semanticscholar.orgmdpi.comresearchgate.netrsc.orgliverpool.ac.uk The kinetics of these reactions would be influenced by the electronic effects of the nicotinoyl group.

Table of Potential Reactivity Studies:

| Reaction Type | Reactant Moiety | Potential Products | Significance |

| Oxidation | Vinyl Alcohol | Aldehydes, Ketones, Carboxylic Acids | Understanding degradation and metabolism. acs.org |

| Esterification | Hydroxyl Group | Esters | Prodrug synthesis, modification of polarity. |

| Protonation | Pyridine Nitrogen | Pyridinium Salt | Behavior in physiological pH ranges. |

| Hydrolysis | Nicotinoyl Group (if modified to an ester/amide) | Nicotinic Acid | Prodrug activation. nih.gov |

Stereochemical Divergence in Derivative Synthesis and Characterization

Stereochemistry plays a critical role in the biological activity of many molecules. For derivatives of this compound, stereochemical considerations would primarily arise from the geometry of the double bond and the potential for creating new chiral centers upon modification.

Key Stereochemical Aspects:

E/Z Isomerism: As mentioned earlier, the double bond of the vinyl alcohol can exist as E and Z isomers. The synthesis of derivatives would need to control or separate these isomers to evaluate their individual biological activities. Stereoselective synthetic methods would be highly desirable to produce a single isomer. nih.govresearchgate.net

Creation of Chiral Centers: Modification of the vinyl alcohol moiety, for example, by reduction of the double bond or addition reactions, could create one or more chiral centers. In such cases, enantioselective or diastereoselective synthetic methods would be necessary to obtain stereochemically pure compounds.

Characterization: The stereochemistry of the synthesized derivatives would be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the geometry of the double bond. X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds. Chiral chromatography would be employed to separate and analyze enantiomers.

Table of Stereochemical Considerations:

| Stereochemical Feature | Potential Origin | Synthetic Goal | Characterization Method |

| E/Z Isomerism | Vinyl double bond | Stereoselective synthesis of one isomer. | NMR (NOE), X-ray Crystallography |

| Enantiomers | Creation of a new stereocenter | Asymmetric synthesis. | Chiral HPLC, Polarimetry |

| Diastereomers | Creation of multiple stereocenters | Diastereoselective synthesis. | NMR, X-ray Crystallography |

Molecular Interactions with Biological Systems: Mechanistic Chemical Biology Insights

Investigation of 2-Nicotinoyl-1-methyl-vinyl alcohol Binding to Specific Biomolecular Targets (e.g., Proteins, Nucleic Acids) in vitro and in silico

There is no publicly available research that has investigated the binding of this compound to specific biomolecular targets such as proteins or nucleic acids. In vitro binding assays and in silico screening studies are crucial first steps in characterizing the biological activity of a compound, yet such data for this compound has not been reported.

Computational Docking and Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

A search of scientific literature yielded no studies on computational docking or molecular dynamics simulations involving this compound. These in silico techniques are fundamental for predicting the binding affinity and mode of interaction between a small molecule and its potential biological target. The absence of such studies indicates that the molecular-level interactions of this compound remain unexplored.

Enzymatic Biotransformation Pathways and Molecular Mechanisms of Action (non-human, in vitro enzymatic studies)

Information regarding the enzymatic biotransformation of this compound in non-human, in vitro systems is not present in the available literature. Studies on how enzymes metabolize this compound are essential for understanding its potential metabolic fate and identifying any active metabolites.

Elucidation of Specific Receptor-Ligand Recognition Principles

There are no documented studies elucidating the specific receptor-ligand recognition principles for this compound. Understanding how a ligand recognizes and binds to its receptor is key to explaining its biological effects and for the rational design of new molecules with improved affinity and specificity.

Application of this compound as a Chemical Probe for Biochemical Pathway Interrogation

The potential use of this compound as a chemical probe to investigate biochemical pathways has not been reported. Chemical probes are powerful tools for studying the function of specific proteins or pathways in a complex biological system. The lack of data on the selectivity and mechanism of action of this compound precludes its use in such applications at this time.

Environmental Chemical Fate and Degradation Mechanisms of 2 Nicotinoyl 1 Methyl Vinyl Alcohol

Advanced Methodologies and Applications in Chemical Sciences

Development of Novel Chromatographic Methods for Separation and Purification

Information regarding the development of novel chromatographic methods specifically for the separation and purification of 2-Nicotinoyl-1-methyl-vinyl alcohol is not detailed in the available scientific literature. While the synthesis of this compound has been reported, the associated purification protocols, which would likely involve techniques such as column chromatography or high-performance liquid chromatography (HPLC), are not described in accessible sources. Therefore, specific parameters like stationary phase, mobile phase composition, flow rate, and detection methods for its purification have not been documented.

Application in the Synthesis of Advanced Polymeric Materials

There is no evidence in the surveyed scientific literature to suggest that this compound has been utilized as a monomer in the synthesis of advanced polymeric materials. Searches for polymerization reactions involving this compound, or closely related structures, did not yield any relevant studies. The investigation of vinyl ketones and pyridine-containing monomers in polymer chemistry is an active area of research, but the specific application of this compound has not been reported. Consequently, information on the chemical synthesis and properties of polymers derived from this compound is nonexistent.

New Analytical Detection Methods for the Compound

Detailed analytical methods for the detection and characterization of this compound are not available in the public domain. The synthesis paper by Riahi et al. (2009) would presumably contain characterization data such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the compound. However, these specific spectroscopic data points are not accessible. As a result, a detailed discussion of new or established analytical detection methods, including specific spectral data that could be presented in tables, cannot be provided.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Nicotinoyl-1-methyl-vinyl alcohol, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves coupling nicotinoyl derivatives with methyl vinyl alcohol precursors. Key steps include:

- Esterification : Reacting nicotinic acid derivatives (e.g., nicotinoyl chloride) with methyl vinyl alcohol under anhydrous conditions.

- Protection/Deprotection : Use of protecting groups (e.g., benzyl or silyl ethers) to stabilize reactive hydroxyl groups during synthesis .

- Catalysis : Acid/base catalysts (e.g., H₂SO₄, pyridine) to optimize reaction kinetics. Yield is influenced by solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the vinyl group (δ 4.5–6.5 ppm for protons, δ 120–140 ppm for carbons) and nicotinoyl moiety (aromatic protons at δ 7.0–9.0 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photoisomerization.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond .

- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, concentration, instrument calibration) .

- Cross-Validation : Compare data with computational models (e.g., DFT simulations for NMR chemical shifts) .

- Meta-Analysis : Aggregate data from multiple studies to identify systematic errors (e.g., solvent polarity effects on chemical shifts) .

Q. What advanced chromatographic techniques optimize purity assessment of this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers and byproducts. Monitor at 254 nm for nicotinoyl absorption .

- Chiral Chromatography : Employ amylose-based columns to resolve enantiomers if asymmetric synthesis is involved .

- Purity Thresholds : Define acceptance criteria (e.g., ≥95% by area normalization) and validate with spiked impurity standards .

Q. How to design experiments to study the reactivity of this compound with biomolecules?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor real-time reactions with thiols (e.g., glutathione) or amines .

- Computational Docking : Predict binding affinities with proteins (e.g., cytochrome P450) using AutoDock Vina .

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidation or conjugation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.